
1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” is a chemical compound. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like “1,1,1,3,3,3-hexafluoro-2-propanol” (HFIP) have been used as solvents in Pd-catalyzed C–H activation .
Scientific Research Applications
Inter- and Intra-molecular Hydrogen Bonding
Trifluoromethylated alcohols, including compounds similar to 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol, have been synthesized and analyzed for their hydrogen bonding capabilities. The research by Singh, Twamley, and Shreeve (2001) demonstrates the formation of inter-molecular and intra-molecular hydrogen bonds in such compounds, indicating their potential for creating novel molecular structures with unique properties (Singh, Twamley, & Shreeve, 2001).
Synthesis of Fluorinated Compounds
Babadzhanova et al. (2005) developed a convenient synthetic procedure to obtain various fluorinated alcohols, showcasing the versatility of hexafluorinated compounds in synthesizing organofluorine chemistry, which is crucial for pharmaceuticals and agrochemicals (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).
Solvent and Ligand Applications
Jayalath (2005) discusses the use of hexafluoro-tert-butanol, a compound with structural similarities, as a solvent in organic chemistry and a ligand in inorganic chemistry due to its strong hydrogen bonding tendency. This highlights the utility of such fluorinated compounds in diverse chemical reactions and processes (Jayalath, 2005).
Molecular Dynamics Simulation Studies
The study by Fioroni et al. (2003) on 1,1,1-Trifluoro-propan-2-ol, a related fluorinated alcohol, through molecular dynamics simulations, provides insights into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research can inform the design of new compounds with tailored solubility properties for various applications (Fioroni, Burger, Mark, & Roccatano, 2003).
Synthesis of Fluorinated Heterocycles
Attanasi et al. (2001) describe the regioselective synthesis of stable fluorinated heterocycles, demonstrating the utility of fluorinated compounds in constructing complex molecules with potential biological activity. Such research underscores the importance of fluorinated building blocks in medicinal chemistry and drug design (Attanasi, Filippone, Guidi, Mantellini, & Santeusanio, 2001).
Safety and Hazards
The safety data sheet for a similar compound, “1,1,1,3,3,3-Hexafluoro-2-propanol”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in various chemical reactions , suggesting that the compound may interact with a wide range of molecular targets.
Biochemical Pathways
Similar compounds have been used to facilitate friedel–crafts-type reactions and polymerization reactions , suggesting that the compound may influence a variety of biochemical pathways.
Result of Action
Given its potential use as a solvent in chemical reactions , it may facilitate the formation of desired products or intermediates in these reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, safety precautions should be taken when handling this compound due to its potential toxicity .
properties
IUPAC Name |
1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O/c6-1(2(7)8)3(15,4(9,10)11)5(12,13)14/h15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNSSQNOXHTBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590980 |
Source


|
| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15052-92-3 |
Source


|
| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

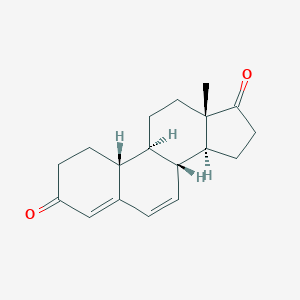



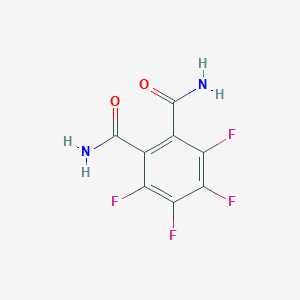
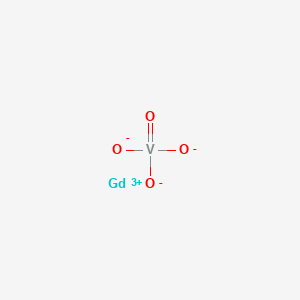




![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)
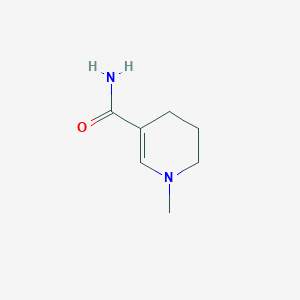
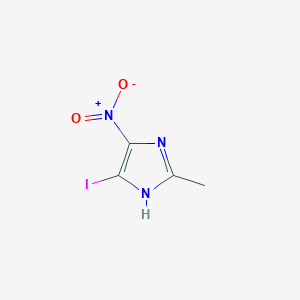
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)